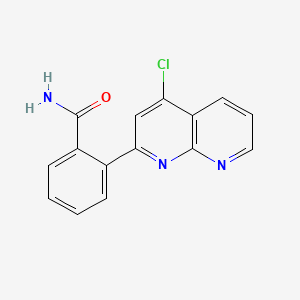
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide
Vue d'ensemble
Description
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a chloro group and a benzamide moiety in its structure makes it a compound of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve microwave-assisted synthesis, which provides high yields and purity within a short reaction time. For example, the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of Pd(PPh3)4 and KO-t-Bu in toluene under microwave irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The presence of the chloro group allows for oxidation reactions, forming different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve solvents like toluene, dioxane, and methanol, with temperatures ranging from room temperature to elevated temperatures under microwave irradiation .
Major Products
Major products formed from these reactions include various substituted 1,8-naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to the disruption of bacterial cell processes . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 1,8-naphthyridines such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Vosaroxin: An anticancer agent that is a naphthyridine analog of quinolones.
Nalidixic Acid: An antibacterial agent used against gram-negative pathogens.
Uniqueness
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro group and benzamide moiety make it a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C15H10ClN3O |
|---|---|
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
2-(4-chloro-1,8-naphthyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-13(19-15-11(12)6-3-7-18-15)9-4-1-2-5-10(9)14(17)20/h1-8H,(H2,17,20) |
Clé InChI |
TUKWURGQYVAAMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)
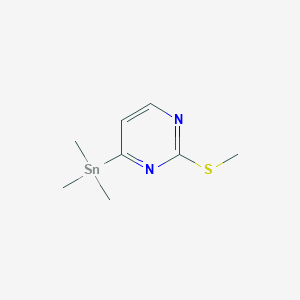
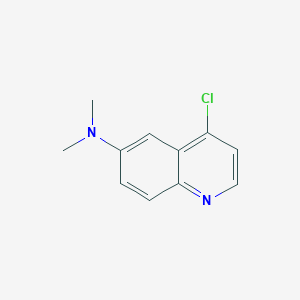
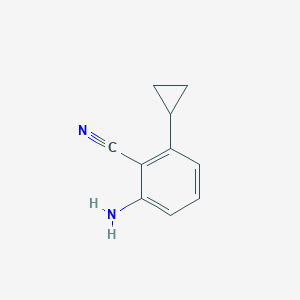
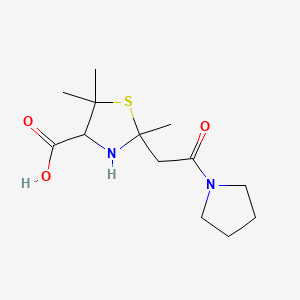

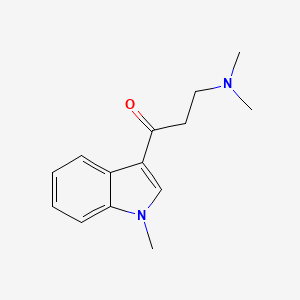
![6,8-Diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B8727325.png)
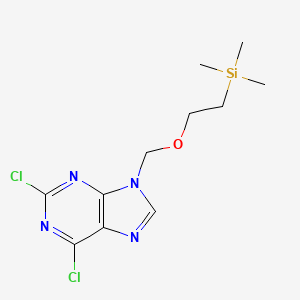
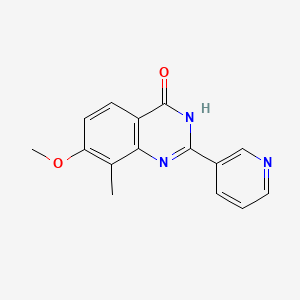
![tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate](/img/structure/B8727366.png)
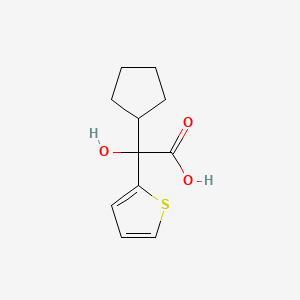
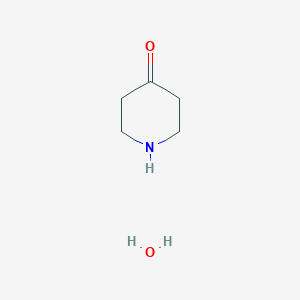
![Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
